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For researchers, scientists, and professionals in drug development, the accurate determination

of phylloquinone (vitamin K1) bioaccessibility is crucial for understanding its nutritional impact

and developing effective delivery systems. In vitro digestion models offer a valuable, high-

throughput alternative to expensive and ethically complex in vivo studies. This guide provides a

comparative overview of a prominent in vitro digestion model, its validation for phylloquinone
bioaccessibility, and the supporting experimental data.

Performance Comparison of In Vitro Digestion
Models
The INFOGEST 2.0 method is a globally recognized, standardized static in vitro digestion

model.[1][2][3] Recent research has focused on validating and optimizing this model

specifically for fat-soluble vitamins like phylloquinone, leading to the development of the

"INFOGEST 2.0 – vit K" method.[1][2] A key modification in this optimized method is the

inclusion of a standard meal to ensure a more physiologically relevant and stable digestion

environment, which is crucial for assessing lipophilic compounds.[2][3][4][5]

The bioaccessibility of phylloquinone is significantly influenced by the food matrix. The

following table summarizes the bioaccessibility of phylloquinone from various food sources as

determined by the validated INFOGEST 2.0 – vit K model.
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Food Matrix
Phylloquinone
Bioaccessibility (%)

Key Observations

Broccoli 30% - 40%
The lowest bioaccessibility was

observed in broccoli.[2][3][4][5]

Spinach Varies with preparation

Raw spinach showed lower

bioaccessibility compared to

boiled spinach when the

amount of phylloquinone was

standardized.[2]

Pasteurised Whole Egg High

Among the highest

bioaccessibility was found in

egg.[2][3][4][5]

Canola Oil High

Canola oil also demonstrated

high phylloquinone

bioaccessibility.[2][3][4][5]

Natto Moderate to High

The bioaccessibility of vitamin

K vitamers in natto was

generally high.[2]

Cheese 6.4% - 80%

A significant variation in

bioaccessibility was observed

across different cheese

products, which could not be

explained by ripening time,

starter culture, fat, or water

content alone.[6][7]

Supplements High

Vitamin K supplements

generally showed high

bioaccessibility.[2]

Data synthesized from Jensen et al. (2022) and Jensen et al. (2021).[2][6]

In vivo studies in humans have also shown that the absorption of phylloquinone is greater

from a supplement compared to raw spinach.[8] This aligns with the in vitro findings that the
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food matrix plays a critical role in phylloquinone bioaccessibility.[2][9] Cooking vegetables has

been shown to improve phylloquinone bioaccessibility by disrupting the plant cell wall.[10]

Experimental Protocols
A detailed, validated protocol is essential for reproducible in vitro digestion studies. The

following section outlines the INFOGEST 2.0 – vit K method.

Optimized INFOGEST 2.0 – vit K Protocol
This protocol was optimized for the determination of vitamin K bioaccessibility and includes a

standard meal to create a more stable and concentration-independent digestion process.[2]

1. Preparation of Standard Meal:

A typical Danish meal is often used as a standard. The composition should be well-defined

and homogenized.

2. Sample Preparation:

The digested sample is prepared by combining 60% (w/w) of the standard meal with 40%

(w/w) of the food matrix of interest.[2]

3. Oral Phase (2 minutes):

Mix the sample with simulated salivary fluid (SSF) containing α-amylase.

Adjust pH to 7.0.

Incubate at 37°C with constant mixing.

4. Gastric Phase (2 hours):

Add simulated gastric fluid (SGF) containing pepsin.

Adjust pH to 3.0 with HCl.

Incubate at 37°C with constant mixing.
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5. Intestinal Phase (2 hours):

Add simulated intestinal fluid (SIF) containing pancreatin and bile salts.

Adjust pH to 7.0 with NaOH.

Incubate at 37°C with constant mixing.

6. Micelle Fraction Isolation:

After the intestinal phase, centrifuge the digestate to separate the aqueous, micellar phase

from the solid food remnants.

The supernatant, which contains the bioaccessible phylloquinone incorporated into mixed

micelles, is collected for analysis.

7. Quantification:

Phylloquinone content in the micellar fraction and the original food matrix is quantified using

methods such as LC-ESI-MS/MS.[1]

Bioaccessibility is calculated as the percentage of phylloquinone in the micellar fraction

relative to the total amount in the initial sample.

Visualizing the Process
Diagrams can clarify complex experimental workflows and relationships. The following are

Graphviz diagrams illustrating the in vitro digestion process.

Oral Phase Gastric Phase Intestinal Phase
Analysis

Food Matrix + Standard Meal Simulated Salivary Fluid
(α-amylase, pH 7.0)

2 min
37°C Oral Digesta Simulated Gastric Fluid

(Pepsin, pH 3.0)

2 hours
37°C Gastric Chyme Simulated Intestinal Fluid

(Pancreatin, Bile, pH 7.0)

2 hours
37°C Intestinal Digesta Centrifugation Micellar Fraction

(Bioaccessible Phylloquinone)
Quantification
(LC-MS/MS)
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Click to download full resolution via product page

Caption: Workflow of the INFOGEST 2.0 – vit K in vitro digestion model.
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Caption: Comparison of static and dynamic in vitro digestion model stages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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